6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde is an organic compound that belongs to the class of dioxines It is characterized by a dioxine ring with an ethyl group at the 6th position and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted dihydroxy compounds with aldehydes in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid.
Reduction: 6-Ethyl-2,3-dihydro-1,4-dioxine-5-methanol.
Substitution: Various substituted dioxines depending on the substituent introduced.
Scientific Research Applications
6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Contains a carboxamide group instead of an aldehyde group.
2,3-Dihydrothieno[3,4-b][1,4]dioxine: Contains a sulfur atom in the ring structure.
Uniqueness
6-Ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the dioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
6-ethyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(5-8)10-4-3-9-6/h5H,2-4H2,1H3 |
InChI Key |
RQJVIXYRVIQTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OCCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.